molecular formula C11H17NO2 B1416372 3-[(4-Methoxyphenyl)methoxy]propan-1-amine CAS No. 191165-22-7

3-[(4-Methoxyphenyl)methoxy]propan-1-amine

Cat. No.: B1416372
CAS No.: 191165-22-7
M. Wt: 195.26 g/mol
InChI Key: AQJLVDMLUDKTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects its complete structural composition and functional group arrangement. This nomenclature follows the established conventions for naming complex organic molecules containing multiple functional groups, with the propanamine backbone serving as the principal chain and the methoxyphenylmethoxy group functioning as a substituent. The Chemical Abstracts Service registry number 191165-22-7 provides unique identification for this compound in chemical databases and literature.

Alternative systematic names documented in chemical databases include 3-((4-Methoxybenzyl)oxy)propan-1-amine, which emphasizes the benzyl ether nature of the substituent group. The compound's identification codes include the DTX Substance Identifier DTXSID001256646, which provides additional reference for toxicological and environmental databases. The PubChem Compound Identifier 28491061 serves as the primary database reference for computational and structural chemistry applications.

The systematic naming approach for this compound illustrates the hierarchical priority system used in International Union of Pure and Applied Chemistry nomenclature, where the amine functional group takes precedence as the primary functional group, while the ether linkage and aromatic methoxy substitution are treated as substituents. This naming convention ensures unambiguous identification and facilitates systematic database searches and chemical literature reviews.

Molecular Formula and Constitutional Isomerism

The molecular formula of this compound is C₁₁H₁₇NO₂, indicating a composition of eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This formula corresponds to a molecular weight of 195.26 grams per mole, as determined through precise mass spectrometric analysis. The degree of unsaturation calculation reveals four degrees of unsaturation, which are accounted for by the benzene ring structure within the methoxyphenyl substituent.

Constitutional isomerism analysis of this molecular formula reveals multiple possible structural arrangements. The specific connectivity pattern in this compound involves a para-methoxy substitution on the benzene ring, distinguishing it from potential meta- and ortho-isomers. Database searches confirm the existence of the meta-substituted constitutional isomer 3-[(3-Methoxyphenyl)methoxy]propan-1-amine, which shares the same molecular formula but differs in the position of the methoxy group on the aromatic ring.

The constitutional framework of this compound can be analyzed through its simplified molecular-input line-entry system representation: COC1=CC=C(C=C1)COCCCN. This notation clearly delineates the connectivity pattern, showing the methoxy group attached to the para position of the benzene ring, the benzyl carbon connected through an ether oxygen to the propyl chain, and the primary amine group at the terminal position. The systematic analysis of possible constitutional isomers within this molecular formula framework provides insights into structure-activity relationships and synthetic accessibility considerations.

Structural Component Atom Count Connectivity Pattern
Aromatic Ring C₆H₄ Para-disubstituted benzene
Methoxy Group CH₃O Attached to aromatic carbon
Benzyl Carbon CH₂ Bridge between aromatic ring and ether
Ether Oxygen O Links benzyl and propyl fragments
Propyl Chain C₃H₆ Three-carbon aliphatic chain
Primary Amine NH₂ Terminal functional group

Stereochemical Considerations and Chiral Center Analysis

Stereochemical analysis of this compound reveals the absence of chiral centers within its molecular structure, indicating that the compound exists as a single stereoisomeric form without optical activity. The propanamine backbone consists entirely of primary and secondary carbon atoms that lack the four different substituents required for chirality. This structural characteristic distinguishes it from many biologically active amine compounds that often contain stereogenic centers contributing to their pharmacological properties.

The conformational analysis of this compound involves consideration of rotational barriers around the ether linkage connecting the aromatic and aliphatic portions of the molecule. The carbon-oxygen single bonds in the ether linkage allow for relatively free rotation, resulting in multiple conformational states that interconvert rapidly at room temperature. Computational modeling studies suggest that the most stable conformations involve extended arrangements that minimize steric interactions between the aromatic ring and the propanamine chain.

Three-dimensional conformational studies documented in chemical databases indicate specific preferred orientations for the molecule in solution and solid states. The absence of stereoisomerism simplifies the analytical characterization and synthetic preparation of this compound, as concerns about stereoselectivity and optical purity do not apply. However, the conformational flexibility introduced by the ether linkage provides important implications for molecular recognition processes and potential biological interactions.

The achiral nature of this compound contrasts with related compounds in the aryloxypropanamine class that may contain stereogenic centers, particularly those with substitution at the carbon adjacent to the amine group. This structural feature influences both the synthetic approaches used for compound preparation and the analytical methods required for purity assessment and structural confirmation.

Comparative Structural Analysis with Related Aryloxypropanamine Derivatives

Comparative structural analysis reveals significant relationships between this compound and other members of the aryloxypropanamine family. The closely related compound 3-(4-Methoxyphenoxy)propan-1-amine, with molecular formula C₁₀H₁₅NO₂, differs by the absence of the methylene bridge between the aromatic ring and the ether oxygen. This structural modification results in a direct ether linkage between the methoxyphenyl group and the propanamine chain, representing a reduction of one carbon atom in the overall structure.

Another structurally related compound, 3-(4-Methoxyphenyl)propan-1-amine with molecular formula C₁₀H₁₅NO, lacks the ether oxygen entirely, featuring a direct carbon-carbon bond between the aromatic ring and the propyl chain. This structural variation eliminates the ether functionality while maintaining the methoxyphenyl substitution pattern and propanamine backbone. The systematic comparison of these related structures illustrates the incremental modifications possible within this chemical class.

The positional isomer 3-[(3-Methoxyphenyl)methoxy]propan-1-amine demonstrates the impact of methoxy group positioning on overall molecular properties. While maintaining the same molecular formula C₁₁H₁₇NO₂, the meta-substitution pattern alters the electronic distribution and potential hydrogen bonding capabilities of the molecule. Database analysis confirms that both para- and meta-substituted variants exist as distinct chemical entities with separate registry numbers and documented properties.

Compound Molecular Formula Key Structural Difference CAS Number
This compound C₁₁H₁₇NO₂ Para-methoxy with benzyl ether 191165-22-7
3-[(3-Methoxyphenyl)methoxy]propan-1-amine C₁₁H₁₇NO₂ Meta-methoxy with benzyl ether Not specified
3-(4-Methoxyphenoxy)propan-1-amine C₁₀H₁₅NO₂ Direct phenyl ether linkage 100841-00-7
3-(4-Methoxyphenyl)propan-1-amine C₁₀H₁₅NO Direct carbon-carbon linkage Not specified

The structural comparison extends to consideration of molecular flexibility and conformational preferences. The benzyl ether structure in this compound provides additional rotational degrees of freedom compared to the direct ether linkage found in 3-(4-Methoxyphenoxy)propan-1-amine. This increased flexibility may influence molecular recognition processes and intermolecular interactions, potentially affecting both chemical reactivity and biological activity profiles.

Patent literature documentation reveals synthetic pathways and applications for related aryloxypropanamine derivatives, including complex multi-step processes for preparing stereoisomerically pure compounds within this structural class. The comparative analysis demonstrates that this compound occupies a specific position within the broader family of aryloxypropanamine compounds, characterized by its unique combination of para-methoxy aromatic substitution and benzyl ether linkage to the propanamine backbone.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,2,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJLVDMLUDKTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256646
Record name 1-Propanamine, 3-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191165-22-7
Record name 1-Propanamine, 3-[(4-methoxyphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191165-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonamide Protection/Alkylation/Deprotection Method

This three-step approach adapts methodologies from N-(4-Methoxybenzyl)-3-phenylpropylamine synthesis, modified for the target compound.

Step 1: Sulfonamide Protection of Propan-1-amine
Propan-1-amine is protected using 2-nitrobenzenesulfonyl chloride to prevent undesired reactions during subsequent steps.

Reagents Conditions Yield
Propan-1-amine CH₂Cl₂, Et₃N, 0°C → RT 90–92%
2-Nitrobenzenesulfonyl chloride 15 min stirring

Step 2: Williamson Ether Synthesis
The protected amine undergoes alkylation with 4-methoxybenzyl bromide to form the ether linkage.

Reagents Conditions Yield
Sulfonamide intermediate DMF, K₂CO₃, 60°C, 1 hr 98–99%
4-Methoxybenzyl bromide

Step 3: Deprotection
The sulfonamide group is removed using thiophenol and potassium hydroxide.

Reagents Conditions Yield
Thiophenol, KOH CH₃CN, 50°C, 40 min 89–91%

Final Product
Crude product is purified via bulb-to-bulb distillation or recrystallization.

Reductive Amination Pathway

This method involves condensation of 3-[(4-methoxyphenyl)methoxy]propanal with ammonia, followed by catalytic hydrogenation.

Synthetic Route

  • Aldehyde Synthesis : 3-[(4-Methoxyphenyl)methoxy]propanal is prepared via oxidation of 3-[(4-methoxyphenyl)methoxy]propan-1-ol using pyridinium chlorochromate (PCC).
  • Reductive Amination : The aldehyde reacts with ammonium acetate in methanol under hydrogen gas (40 psi) with 10% Pd/C.
Parameter Details
Reaction Time 12–16 hrs
Temperature 25–30°C
Yield 75–80%

Gabriel Synthesis with Ether Formation

A classical approach using phthalimide protection, etherification, and subsequent deprotection.

Procedure

  • Protection : Propan-1-amine is converted to phthalimide derivative using potassium phthalimide in DMF.
  • Etherification : Reaction with 4-methoxybenzyl bromide in the presence of NaH (85% yield).
  • Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol (70–75% yield).

Comparative Analysis of Methods

Method Advantages Limitations
Sulfonamide Route High yields, scalable Requires toxic thiophenol
Reductive Amination Mild conditions Requires specialized aldehyde
Gabriel Synthesis Avoids harsh acids/bases Lower overall yield

Key Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methoxy]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(4-Methoxyphenyl)methoxy]propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methoxy]propan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Key Structural Features Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compound C₁₁H₁₇NO₂ –OCH₂– linker, 4-OCH₃ on aryl Not reported Not reported Not reported
3-(4-Methoxyphenoxy)propan-1-amine C₁₀H₁₅NO₂ –O– linker (phenoxy), 4-OCH₃ on aryl 36–37 304.4 (predicted) 1.040
3-(4-Methoxyphenyl)propan-1-amine C₁₀H₁₅NO Direct propyl chain (no ether), 4-OCH₃ on aryl Not reported Not reported Not reported
3-[(4-Methoxyphenyl)thio]propan-1-amine C₁₀H₁₅NOS –S– linker (thioether), 4-OCH₃ on aryl Not reported Not reported Not reported

Key Observations :

  • Linker Chemistry : Replacing the ether (–O–) with a thioether (–S–) increases lipophilicity and may enhance receptor binding affinity .
  • Aromatic Substitution : The para-methoxy group is conserved across analogs, but ortho/meta substitutions (e.g., in chalcone derivatives) significantly alter bioactivity .

Key Insights :

Thioether vs. Ether: The thioether analog (C₁₀H₁₅NOS) exhibits nanomolar-range EC₅₀ values for RyR2/SERCA2a modulation, outperforming oxygen-linked analogs due to improved membrane permeability and sulfur’s polarizability .

Substitution Position : In chalcones, para-methoxy substitution on ring B correlates with reduced inhibitory activity (e.g., 2h vs. 2j), highlighting the sensitivity of bioactivity to substituent electronegativity and position .

Amide Derivatives : Methoxyphenyl-containing amides (e.g., compound 10) show potent anti-inflammatory effects, suggesting the target amine could serve as a precursor for bioactive amides .

Biological Activity

3-[(4-Methoxyphenyl)methoxy]propan-1-amine, also known by its CAS number 191165-22-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring, which is connected through a methoxy linkage to a propan-1-amine backbone. This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound may function as a dual-action agent. It has been shown to inhibit the ryanodine receptor (RyR2) calcium leak while simultaneously enhancing calcium uptake via the sarcoplasmic reticulum Ca²⁺ ATPase (SERCA2a) in cardiac cells. This dual mechanism suggests potential applications in treating cardiac dysfunctions associated with calcium handling abnormalities .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can significantly activate SERCA2 ATPase activity. For example, one study showed that certain analogs increased ATPase activity in HEK-293 cells expressing RyR2, indicating enhanced calcium cycling capabilities .

CompoundEC50 (nM)Biological Activity
11c16SERCA2 activation
12a383SERCA2 activation

Cardiac Function Improvement

A study involving mouse heart microsomes revealed that compounds derived from this compound improved ATPase activity significantly compared to control samples. This suggests that these compounds may have therapeutic potential in improving cardiac function by enhancing calcium handling mechanisms .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary computational studies indicated that structural analogs might inhibit acetylcholinesterase (AChE), an important target for Alzheimer's disease treatment. Compounds similar to established AChE inhibitors showed promising binding affinities in molecular docking studies, suggesting that they could serve as effective alternatives with fewer side effects .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Calcium Modulation : Inhibition of RyR2 calcium leak and activation of SERCA2 ATPase.
  • Neuroprotective Potential : Inhibition of AChE with favorable binding characteristics.

These findings highlight its potential as a therapeutic agent for both cardiac and neurological disorders.

Q & A

Q. What are the optimal synthetic routes for 3-[(4-Methoxyphenyl)methoxy]propan-1-amine, and how can purity be validated?

The compound is typically synthesized via reductive alkylation or nucleophilic substitution. A common method involves reacting 4-methoxybenzyl chloride with propan-1-amine derivatives under basic conditions (e.g., K₂CO₃) . Post-synthesis, purity can be validated using HPLC with UV detection (λ = 254 nm) and confirmed via NMR (¹H/¹³C) to assess structural integrity. Mass spectrometry (ESI-MS) is recommended for molecular weight confirmation .

Q. How does the methoxy group influence the compound’s reactivity in downstream derivatization?

The electron-donating methoxy group enhances aromatic ring stability, directing electrophilic substitution to the para position. This facilitates reactions like nitration or halogenation. For example, bromination with Br₂/FeBr₃ yields 3-[(3-bromo-4-methoxyphenyl)methoxy]propan-1-amine, useful for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Peaks at δ 6.8–7.3 ppm (aromatic protons), δ 3.8 ppm (OCH₃), and δ 2.6–3.4 ppm (amine and methylene protons).
  • IR : Stretching at ~1250 cm⁻¹ (C-O-C) and ~3350 cm⁻¹ (N-H).
  • MS : Molecular ion peak at m/z 195 (C₁₁H₁₇NO₂) .

Advanced Research Questions

Q. How do enantiomeric differences impact the compound’s biological activity, and how can chiral resolution be achieved?

Enantiomers may exhibit divergent receptor binding. For example, (R)-enantiomers of analogous compounds show higher affinity for serotonin receptors than (S)-forms . Chiral resolution can be performed via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases (e.g., Candida antarctica) to separate enantiomers .

Q. What experimental strategies address contradictions in receptor binding data across studies?

Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). To resolve:

  • Use radioligand binding assays (³H-labeled ligands) with standardized protocols.
  • Compare results across multiple models (e.g., HEK293 vs. neuronal cells).
  • Validate via functional assays (e.g., cAMP modulation for GPCR activity) .

Q. How can computational modeling predict the compound’s interactions with neurological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with receptors like 5-HT₁A. Key steps:

  • Prepare the receptor structure (PDB ID: 7E2Z).
  • Optimize ligand geometry (DFT at B3LYP/6-31G* level).
  • Analyze binding energy (< -8 kcal/mol suggests strong affinity) .

Q. What methodologies optimize the compound’s stability in pharmacokinetic studies?

  • pH stability : Test in buffers (pH 1–9) with LC-MS monitoring.
  • Metabolic stability : Use liver microsomes (human/rat) and identify metabolites via UPLC-QTOF.
  • Formulation : Encapsulation in PEGylated liposomes improves plasma half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methoxyphenyl)methoxy]propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-[(4-Methoxyphenyl)methoxy]propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.